Cas no 1344302-26-6 (1-amino-1-1-methyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5-ylpropan-2-ol)

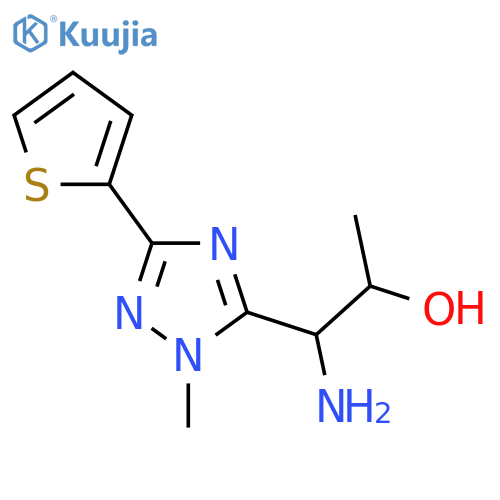

1344302-26-6 structure

商品名:1-amino-1-1-methyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5-ylpropan-2-ol

1-amino-1-1-methyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5-ylpropan-2-ol 化学的及び物理的性質

名前と識別子

-

- 1-amino-1-1-methyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5-ylpropan-2-ol

- 1344302-26-6

- 1-amino-1-[1-methyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]propan-2-ol

- EN300-1077410

-

- インチ: 1S/C10H14N4OS/c1-6(15)8(11)10-12-9(13-14(10)2)7-4-3-5-16-7/h3-6,8,15H,11H2,1-2H3

- InChIKey: SCPGWUICQWREON-UHFFFAOYSA-N

- ほほえんだ: S1C=CC=C1C1=NN(C)C(C(C(C)O)N)=N1

計算された属性

- せいみつぶんしりょう: 238.08883226g/mol

- どういたいしつりょう: 238.08883226g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 243

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.1

- トポロジー分子極性表面積: 105Ų

1-amino-1-1-methyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5-ylpropan-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1077410-2.5g |

1-amino-1-[1-methyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]propan-2-ol |

1344302-26-6 | 95% | 2.5g |

$2464.0 | 2023-10-28 | |

| Enamine | EN300-1077410-0.1g |

1-amino-1-[1-methyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]propan-2-ol |

1344302-26-6 | 95% | 0.1g |

$1106.0 | 2023-10-28 | |

| Enamine | EN300-1077410-5g |

1-amino-1-[1-methyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]propan-2-ol |

1344302-26-6 | 95% | 5g |

$3645.0 | 2023-10-28 | |

| Enamine | EN300-1077410-0.05g |

1-amino-1-[1-methyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]propan-2-ol |

1344302-26-6 | 95% | 0.05g |

$1056.0 | 2023-10-28 | |

| Enamine | EN300-1077410-0.5g |

1-amino-1-[1-methyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]propan-2-ol |

1344302-26-6 | 95% | 0.5g |

$1207.0 | 2023-10-28 | |

| Enamine | EN300-1077410-0.25g |

1-amino-1-[1-methyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]propan-2-ol |

1344302-26-6 | 95% | 0.25g |

$1156.0 | 2023-10-28 | |

| Enamine | EN300-1077410-10.0g |

1-amino-1-[1-methyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]propan-2-ol |

1344302-26-6 | 10g |

$5405.0 | 2023-05-24 | ||

| Enamine | EN300-1077410-5.0g |

1-amino-1-[1-methyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]propan-2-ol |

1344302-26-6 | 5g |

$3645.0 | 2023-05-24 | ||

| Enamine | EN300-1077410-1g |

1-amino-1-[1-methyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]propan-2-ol |

1344302-26-6 | 95% | 1g |

$1256.0 | 2023-10-28 | |

| Enamine | EN300-1077410-1.0g |

1-amino-1-[1-methyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]propan-2-ol |

1344302-26-6 | 1g |

$1256.0 | 2023-05-24 |

1-amino-1-1-methyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5-ylpropan-2-ol 関連文献

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

1344302-26-6 (1-amino-1-1-methyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5-ylpropan-2-ol) 関連製品

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量